4-Isothiazolecarbonitrile, 3,5-dimethyl-
Overview
Description
4-Isothiazolecarbonitrile, 3,5-dimethyl- is a heterocyclic compound that is widely used in scientific research. It has a unique structure that makes it an ideal candidate for a variety of applications, including drug discovery, material science, and biochemistry. In
Scientific Research Applications
Synthesis and Derivatives
4-Isothiazolecarbonitrile, 3,5-dimethyl-, has been utilized in various synthesis processes. A notable application is its use in the synthesis of isothiazoles and pyrimidines via a Vilsmeier-Haack reaction (Crenshaw & Partyka, 1970). Additionally, derivatives like 4-acyl- and 4-alkenyl-3,5-dimethylisothiazole have been prepared using 3,5-dimethyl-4-isothiazolylcarbonitrile (Alberola et al., 1988).
Antiviral and Antitumor Activities
This compound has shown promise in antiviral research. Studies indicate that derivatives of 4-Isothiazolecarbonitrile, 3,5-dimethyl-, such as 3-methylthio-5-aryl-4-isothiazolecarbonitriles, exhibit broad antiviral spectrum activities (Cutrì et al., 2002). Additionally, some isothiazole derivatives, including 3-mercapto-5-phenyl-4-isothiazolecarbonitrile, have been identified as inhibitors of HIV replication (Cutrì et al., 2004). Moreover, ruthenium(II) complexes synthesized from substituted isothiazole ligands demonstrated antitumor activities, highlighting the compound's potential in cancer research (Đukić et al., 2020).
Structural and Vibrational Studies
The structural and vibrational properties of isothiazole derivatives, including 3,5-dimethyl-4-isothiazolecarbonitrile, have been a subject of research. Studies using DFT calculations have been conducted to understand their properties in different phases, which is crucial for predicting their reactivities and behavior (Romani et al., 2015).
Electrophilic Substitution and Nitration
The compound's behavior in electrophilic substitution reactions, particularly its nitration, has also been explored. This research provides insights into the effects of methyl groups on reactivity, crucial for understanding its chemical behavior (Katritzky et al., 1975).
properties
IUPAC Name |
3,5-dimethyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-6(3-7)5(2)9-8-4/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZDOEBUNQWUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333590 | |
Record name | 4-Isothiazolecarbonitrile, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiazolecarbonitrile, 3,5-dimethyl- | |
CAS RN |
13950-66-8 | |
Record name | 4-Isothiazolecarbonitrile, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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